molecular formula C25H18FN5O4S3 B12381436 F7Wqk85U32 CAS No. 1414455-21-2

F7Wqk85U32

Cat. No.: B12381436
CAS No.: 1414455-21-2
M. Wt: 567.6 g/mol
InChI Key: WHJIHZSXTQRCNX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of IBL-302 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods are also not publicly available, but they likely involve optimization of the synthetic route for large-scale production.

Chemical Reactions Analysis

IBL-302 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. The compound is known to inhibit the activity of PIM kinases and the PI3K/AKT/mTOR pathway, leading to the suppression of cancer cell growth . Common reagents used in these reactions include organic solvents and catalysts that facilitate the formation of the desired product. The major products formed from these reactions are the active forms of IBL-302 that exhibit anti-cancer properties .

Properties

CAS No.

1414455-21-2

Molecular Formula

C25H18FN5O4S3

Molecular Weight

567.6 g/mol

IUPAC Name

18-fluoro-25-methoxy-31-methyl-22,22-dioxo-3,22λ6,30-trithia-6,8,15,23,26-pentazahexacyclo[22.3.1.12,5.110,13.117,21.04,9]hentriaconta-1(28),2(31),4,6,8,10,12,17,19,21(29),24,26-dodecaen-16-one

InChI

InChI=1S/C25H18FN5O4S3/c1-12-20-23-21(30-11-29-20)19-6-3-14(36-19)10-27-24(32)16-8-15(4-5-17(16)26)38(33,34)31-18-7-13(22(12)37-23)9-28-25(18)35-2/h3-9,11,31H,10H2,1-2H3,(H,27,32)

InChI Key

WHJIHZSXTQRCNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=CC(=C(C=C4)F)C(=O)NCC5=CC=C(S5)C6=NC=NC1=C6S2

Origin of Product

United States

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